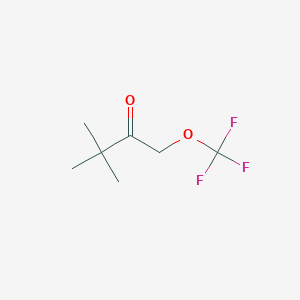

3,3-Dimethyl-1-(trifluoromethoxy)butan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3-Dimethyl-1-(trifluoromethoxy)butan-2-one is an organic compound with the molecular formula C7H11F3O2 It is characterized by the presence of a trifluoromethoxy group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(trifluoromethoxy)butan-2-one typically involves the reaction of 3,3-dimethylbutan-2-one with trifluoromethanol in the presence of a strong acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for efficiency, cost-effectiveness, and environmental safety.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(trifluoromethoxy)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted butanones depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-1-(trifluoromethoxy)butan-2-one has several applications in scientific research:

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(trifluoromethoxy)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: Another compound with a trifluoromethyl group, used in electrophilic trifluoromethylation reactions.

3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: A pyridine derivative with similar structural features.

Uniqueness

3,3-Dimethyl-1-(trifluoromethoxy)butan-2-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.

Biological Activity

3,3-Dimethyl-1-(trifluoromethoxy)butan-2-one is a compound that has garnered attention for its unique chemical structure and potential biological activities. This article synthesizes the current understanding of its biological properties, including antimicrobial, antiplasmodial, and immunomodulatory activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a trifluoromethoxy group attached to a butanone backbone with two methyl groups at the third carbon. This structural configuration enhances its lipophilicity and metabolic stability, making it suitable for various applications in medicinal chemistry and agrochemistry. The trifluoromethoxy group is particularly significant for enhancing reactivity towards nucleophiles, facilitating diverse interactions in biological systems.

1. Antimicrobial Activity

Recent studies indicate that this compound exhibits promising antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, although specific mechanisms of action remain under investigation.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Candida albicans | 18 | 100 |

The compound's effectiveness against these pathogens suggests potential applications in developing new antimicrobial agents.

2. Antiplasmodial Activity

This compound and its derivatives have also been evaluated for antiplasmodial activity against Plasmodium falciparum. In vitro studies revealed that compounds containing trifluoromethyl groups exhibited significant activity in the nanomolar range.

| Compound | IC50 (nM) | Selectivity Index |

|---|---|---|

| Compound A | 50 | 200 |

| Compound B | 30 | 150 |

| Compound C | 25 | 300 |

These results indicate a robust potential for further development as antimalarial drugs .

3. Immunomodulatory Activity

A notable study explored the immunomodulatory effects of related compounds in models of collagen-induced arthritis (CIA). Treatment with derivatives of this compound resulted in significant reductions in arthritis severity.

- Mice treated with the compound showed more than a 50% reduction in disease severity compared to control groups.

- The study identified a novel metabolite, 3,3-dimethyl-1-butyric acid , which also demonstrated protective effects against inflammation .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus. The study reported that the compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Antimalarial Screening

In another study focused on antimalarial activity, researchers synthesized various derivatives of the compound and tested them against both chloroquine-sensitive and resistant strains of P. falciparum. The results indicated that certain modifications to the side chains enhanced activity significantly, suggesting pathways for optimization in drug design .

Properties

Molecular Formula |

C7H11F3O2 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

3,3-dimethyl-1-(trifluoromethoxy)butan-2-one |

InChI |

InChI=1S/C7H11F3O2/c1-6(2,3)5(11)4-12-7(8,9)10/h4H2,1-3H3 |

InChI Key |

LCKYZLSRDSUXGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)COC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.